molecular formula C5H7F3 B3041155 1,1,2-Trifluoropent-1-ene CAS No. 261761-31-3

1,1,2-Trifluoropent-1-ene

Cat. No.: B3041155
CAS No.: 261761-31-3
M. Wt: 124.1 g/mol
InChI Key: LTTCXEDGGUZBNG-UHFFFAOYSA-N
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Description

1,1,2-Trifluoropent-1-ene is an organic compound with the molecular formula C5H7F3. It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trifluoropent-1-ene typically involves the fluorination of pentene derivatives. One common method is the addition of fluorine atoms to the carbon-carbon double bond of pent-1-ene. This can be achieved using reagents such as hydrogen fluoride (HF) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trifluoropent-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce fluorinated alkanes .

Scientific Research Applications

1,1,2-Trifluoropent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-Trifluoropent-1-ene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability. Fluorinated compounds often exhibit unique interactions with biological molecules, which can be exploited for therapeutic purposes. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Trifluoropent-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

1,1,2-trifluoropent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3/c1-2-3-4(6)5(7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTCXEDGGUZBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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